molecular formula C18H15N3O6S B4321468 N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(PHENYLSULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(PHENYLSULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4321468
M. Wt: 401.4 g/mol
InChI Key: JXOSLVWLFYAFRK-UHFFFAOYSA-N
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Description

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(PHENYLSULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(PHENYLSULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the benzodioxole moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(PHENYLSULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or phenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N5-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(PHENYLSULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar biological activities.

    Benzodioxole derivatives: Compounds containing the benzodioxole moiety, which may exhibit similar chemical reactivity.

    Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group, known for their diverse chemical and biological properties.

Uniqueness

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(PHENYLSULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the combination of these three functional groups, which may confer distinct chemical reactivity and biological activity compared to other compounds.

Properties

IUPAC Name

3-(benzenesulfonylmethyl)-N-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c22-17(19-9-12-6-7-14-15(8-12)26-11-25-14)18-20-16(21-27-18)10-28(23,24)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOSLVWLFYAFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NO3)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(PHENYLSULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(PHENYLSULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(PHENYLSULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(PHENYLSULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(PHENYLSULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(PHENYLSULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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